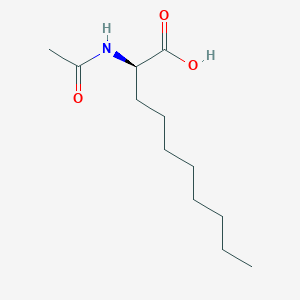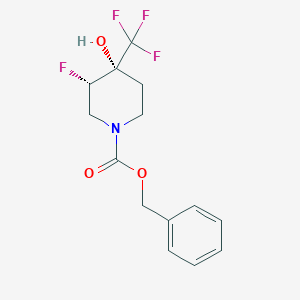
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H15F4NO3 It features a piperidine ring substituted with a benzyl group, a fluorine atom, a hydroxyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of Substituents: The fluorine, hydroxyl, and trifluoromethyl groups are introduced through selective fluorination, hydroxylation, and trifluoromethylation reactions. These steps often require specific reagents like Selectfluor for fluorination, and trifluoromethylating agents such as Ruppert-Prakash reagent.
Benzylation: The final step involves the benzylation of the piperidine ring, typically using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used to ensure efficient and consistent production.
Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.
Quality Control: Analytical methods like NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-trifluoromethylated derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Investigated for binding to specific receptors in biological systems.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its bioactive properties.
Mécanisme D'action
The mechanism by which trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but different stereochemistry.
3-Fluoro-4-hydroxy-4-(trifluoromethyl)piperidine derivatives: Variations in the substituents on the piperidine ring.
Uniqueness
Stereochemistry: The trans configuration of the substituents provides unique chemical and biological properties.
Functional Groups:
This detailed overview highlights the significance of trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate in various scientific and industrial fields
Propriétés
Formule moléculaire |
C14H15F4NO3 |
|---|---|
Poids moléculaire |
321.27 g/mol |
Nom IUPAC |
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11-,13+/m0/s1 |
Clé InChI |
QQNQSSRECRSPPM-WCQYABFASA-N |
SMILES isomérique |
C1CN(C[C@@H]([C@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


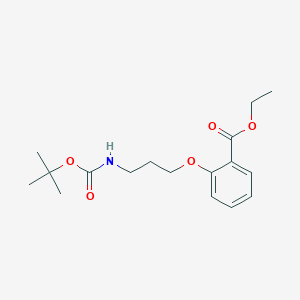
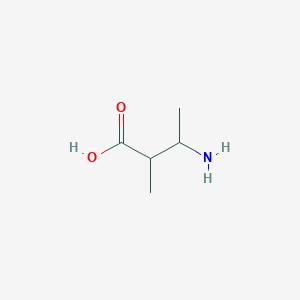

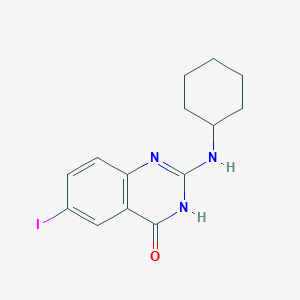
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
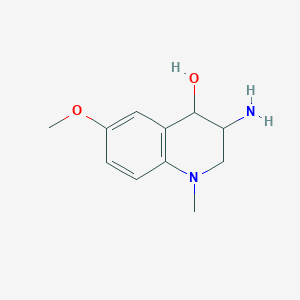
![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)
![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
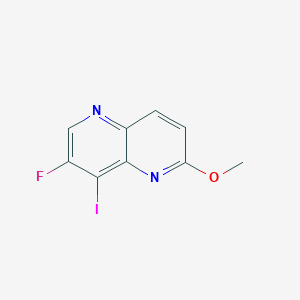
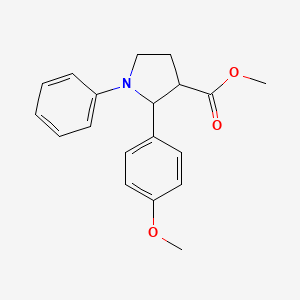
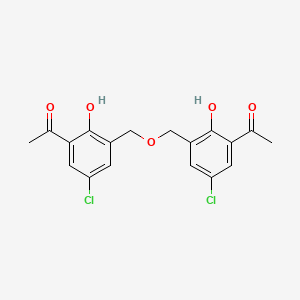
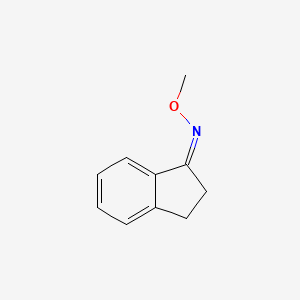
![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)
